1-Naphthoic Acid-d7
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Overview
Description
1-Naphthoic Acid-d7 is a deuterium-labeled derivative of 1-Naphthoic Acid. It is an organic compound with the molecular formula C11H3D7O2 and a molecular weight of 192.3 g/mol . This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, making it useful in various scientific research applications, particularly in studies involving isotopic labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Naphthoic Acid-d7 can be synthesized by reacting 1-Naphthoic Acid with a deuterated reagent. The specific preparation routes involve the use of deuterium oxide (D2O) or other deuterated compounds to replace the hydrogen atoms in 1-Naphthoic Acid with deuterium atoms . The reaction conditions typically include:
Temperature: Room temperature (approximately 25°C)
Solvent: Tetrahydrofuran (THF) or other suitable organic solvents
Catalysts: Rhodium or other transition metal catalysts may be used to facilitate the reaction
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and controlled reaction conditions to ensure the complete replacement of hydrogen atoms with deuterium atoms. The final product is purified through crystallization or other separation techniques to obtain a high-purity compound suitable for research and industrial applications.
Chemical Reactions Analysis
1-Naphthoic Acid-d7 undergoes various chemical reactions, including:
Oxidation
This compound can be oxidized to form naphthoquinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction
Reduction of this compound can lead to the formation of 1,4-dihydro-1-naphthalenecarboxylic acid. Birch reduction, which involves the use of sodium (Na) in liquid ammonia (NH3), is a common method for this transformation .
Substitution
Substitution reactions involving this compound can occur at the aromatic ring or the carboxyl group. Common reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).
Scientific Research Applications
1-Naphthoic Acid-d7 is widely used in scientific research due to its isotopic labeling properties. Some of its applications include:
Mechanism of Action
The mechanism of action of 1-Naphthoic Acid-d7 involves its role as an isotopic tracer. By replacing hydrogen atoms with deuterium, researchers can study the kinetics and pathways of chemical and biological processes with greater precision. The deuterium atoms act as markers, allowing for the tracking of molecular transformations and interactions.
Comparison with Similar Compounds
1-Naphthoic Acid-d7 can be compared with other deuterium-labeled compounds and similar naphthoic acids:
2-Naphthoic Acid-d7: Another deuterium-labeled naphthoic acid with the carboxyl group at a different position on the naphthalene ring.
1-Naphthoic Acid: The non-deuterated version of this compound, used in similar applications but without the isotopic labeling properties.
Hydroxynaphthoic Acids: Compounds with hydroxyl groups in addition to the carboxyl group, used in various chemical and biological studies.
This compound is unique due to its deuterium labeling, which provides distinct advantages in research applications, particularly in studies requiring precise tracking of molecular changes.
Properties
IUPAC Name |
2,3,4,5,6,7,8-heptadeuterionaphthalene-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O2/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H,12,13)/i1D,2D,3D,4D,5D,6D,7D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNETULKMXZVUST-GSNKEKJESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(C(=C2C(=O)O)[2H])[2H])[2H])[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50662137 |
Source
|
Record name | (~2~H_7_)Naphthalene-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50662137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
634179-80-9 |
Source
|
Record name | (~2~H_7_)Naphthalene-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50662137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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